2-(Allyloxy)-4,6-difluorobenzyl Alcohol

Description

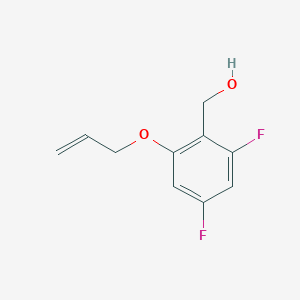

2-(Allyloxy)-4,6-difluorobenzyl Alcohol (CAS: Not explicitly provided in evidence; referenced in ) is a fluorinated benzyl alcohol derivative with an allyloxy substituent at the 2-position and fluorine atoms at the 4- and 6-positions of the benzene ring. The allyloxy group enhances reactivity in coupling reactions, while fluorine atoms influence electronic properties and metabolic stability .

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

(2,4-difluoro-6-prop-2-enoxyphenyl)methanol |

InChI |

InChI=1S/C10H10F2O2/c1-2-3-14-10-5-7(11)4-9(12)8(10)6-13/h2,4-5,13H,1,3,6H2 |

InChI Key |

CNDAQDNKYUPVPA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C(=CC(=C1)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-4,6-difluorobenzyl Alcohol can be achieved through several methods:

-

Allylation of 4,6-difluorobenzyl Alcohol: : This method involves the reaction of 4,6-difluorobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

-

Hydrolysis of 2-(Allyloxy)-4,6-difluorobenzyl Chloride: : Another approach involves the hydrolysis of 2-(allyloxy)-4,6-difluorobenzyl chloride using aqueous sodium hydroxide. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes with optimization for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-(Allyloxy)-4,6-difluorobenzyl Alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction of this compound can lead to the formation of 2-(allyloxy)-4,6-difluorobenzylamine using reducing agents such as lithium aluminum hydride.

-

Substitution: : The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrogen bromide can replace the allyloxy group with a bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrogen bromide in anhydrous conditions.

Major Products

Oxidation: 2-(Allyloxy)-4,6-difluorobenzaldehyde or 2-(Allyloxy)-4,6-difluorobenzoic acid.

Reduction: 2-(Allyloxy)-4,6-difluorobenzylamine.

Substitution: 2-Bromo-4,6-difluorobenzyl Alcohol.

Scientific Research Applications

2-(Allyloxy)-4,6-difluorobenzyl Alcohol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers and coatings.

Biological Studies: Its derivatives may be used in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4,6-difluorobenzyl Alcohol depends on its specific application

Enzyme Inhibition: The allyloxy and fluorine groups can interact with active sites of enzymes, potentially inhibiting their activity.

Receptor Binding: The compound may bind to specific receptors, altering their function and leading to biological effects.

Pathway Modulation: It can modulate biochemical pathways by interacting with key intermediates or enzymes involved in the pathway.

Comparison with Similar Compounds

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

- CAS : 1820712-30-8

- Formula : C₁₂H₁₆O₄

- Molecular Weight : 248.25 g/mol

- Substituents : Methoxy (-OCH₃) at 4- and 6-positions; allyloxy at 2-position.

- Properties : White to yellow solid; used in organic synthesis (e.g., palladium-catalyzed coupling reactions) .

- Key Differences : Replacement of fluorine with methoxy groups increases electron density and alters solubility. Methoxy derivatives are more lipophilic, impacting bioavailability in drug design .

2,6-Difluoro-4-hydroxybenzyl Alcohol

2-(Difluoromethoxy)benzyl Alcohol

- CAS : 72768-94-6

- Formula : C₈H₈F₂O₂

- Molecular Weight : 174.15 g/mol

- Substituents : Difluoromethoxy (-OCF₂H) at 2-position.

- Properties : Liquid at room temperature; used as a fluorinated building block in agrochemicals .

- Key Differences : The difluoromethoxy group provides greater electronegativity and metabolic resistance compared to allyloxy derivatives .

2,6-Difluorobenzyl Alcohol

- CAS: Not explicitly provided (commercially available via ALFA AESAR)

- Formula : C₇H₆F₂O

- Molecular Weight : 144.12 g/mol

- Substituents : Fluorine at 2- and 6-positions.

- Properties : Simplified structure lacking allyloxy or methoxy groups; widely used in peptide synthesis and as a reagent .

- Key Differences : Absence of allyloxy reduces steric hindrance, making it more reactive in nucleophilic substitutions .

Data Table: Structural and Physical Properties Comparison

Biological Activity

2-(Allyloxy)-4,6-difluorobenzyl alcohol is an organic compound that has gained attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

- Molecular Formula : C10H10F2O2

- Molecular Weight : 202.18 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound's structure allows it to mimic natural substrates, potentially inhibiting enzyme activities and modulating various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled experiment, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability:

- Control Group : 100% viability

- 10 µM Treatment : 80% viability

- 25 µM Treatment : 60% viability

- 50 µM Treatment : 30% viability

Research Findings

- Synergistic Effects : When combined with other known anticancer agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.

- Mechanistic Insights : Studies utilizing flow cytometry revealed that treated cells displayed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its anticancer effects.

- Animal Models : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models without significant toxicity to normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.